molecular formula C14H10F4N2O5 B4276990 N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]furan-2-carboxamide

N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]furan-2-carboxamide

Cat. No.: B4276990
M. Wt: 362.23 g/mol
InChI Key: ASFWVWSCOVPZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]furan-2-carboxamide is a complex organic compound with a unique structure that includes a nitro group, a tetrafluoropropoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a phenyl ring followed by the introduction of the tetrafluoropropoxy group. The final step usually involves the formation of the furan-2-carboxamide moiety through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The tetrafluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the tetrafluoropropoxy group.

Scientific Research Applications

N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group and the furan ring are likely to play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets would depend on the specific application and the nature of the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide
  • N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]-2-(phenylsulfanyl)acetamide

Uniqueness

N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to its analogs

This compound’s distinctive structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

IUPAC Name

N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N2O5/c15-13(16)14(17,18)7-25-10-5-8(4-9(6-10)20(22)23)19-12(21)11-2-1-3-24-11/h1-6,13H,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFWVWSCOVPZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)OCC(C(F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.